2,5-Didodecyl-1,4-di-1-propynylbenzene

説明

Contextualization of Alkyl-Substituted Arylacetylenes in Advanced Chemical Systems

Alkyl-substituted arylacetylenes are a significant class of compounds in the development of advanced chemical systems, particularly in the realm of organic electronics. The core structure, an aromatic ring coupled with one or more acetylene (alkyne) units, forms a rigid, linear conjugated system that is conducive to charge transport. The introduction of alkyl chains as substituents on the aromatic ring is a key strategy to impart solubility and processability to these otherwise often intractable materials. mdpi.com Without such solubilizing groups, many conjugated polymers and oligomers would be unsuitable for solution-based fabrication techniques that are essential for creating thin-film devices. mdpi.com The alkyl chains, while having a minimal direct impact on the fundamental electronic properties of the conjugated core, play a crucial role in dictating the solid-state morphology, including intermolecular packing and thin-film microstructure, which are critical determinants of device performance.

Rationale for Investigating Long-Chain Alkylated Conjugated Building Blocks

The selection of long alkyl chains, such as the dodecyl groups in 2,5-Didodecyl-1,4-di-1-propynylbenzene, is a deliberate design choice aimed at fine-tuning the material's properties. The length and branching of these alkyl chains can significantly influence a material's solubility, thermal properties, and solid-state organization. mdpi.comrsc.org Longer linear alkyl chains can promote more ordered packing arrangements, which may enhance charge carrier mobility in applications like organic field-effect transistors (OFETs). Conversely, they can also increase the spacing between conjugated backbones, which can be used to modulate intermolecular electronic coupling. rsc.org Therefore, the investigation of long-chain alkylated conjugated building blocks is driven by the need to understand and control these subtle yet critical effects to optimize materials for specific applications, ranging from organic photovoltaics (OPVs) to organic light-emitting diodes (OLEDs). mdpi.com

Historical Development of Related Benzene (B151609) Derivatives and Alkyne Scaffolds

The scientific journey leading to complex molecules like this compound is built upon centuries of foundational chemical discoveries. The story of benzene and its derivatives began in the 19th century with the isolation and structural elucidation of this fundamental aromatic compound. The unique stability and reactivity of the benzene ring have since made it a cornerstone of organic chemistry.

The chemistry of alkynes, or acetylenes, also has a rich history, with the polymerization of acetylene being studied as far back as 1866. researchgate.net A pivotal moment in the synthesis of arylacetylene derivatives was the development of palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, reported in 1975, revolutionized the formation of carbon-carbon bonds between aryl halides and terminal alkynes. mdpi.comwikipedia.org This reaction, often co-catalyzed by copper salts, is carried out under mild conditions and has become an indispensable tool for the synthesis of a wide variety of conjugated organic materials, including those based on dialkynylbenzene scaffolds. mdpi.comwikipedia.orgrsc.org

Significance of the this compound Molecular Architecture

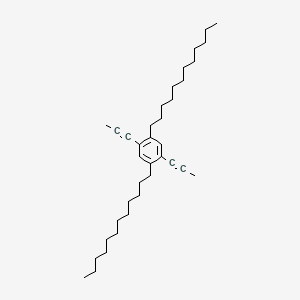

The molecular architecture of this compound is significant for several reasons. The 1,4-disubstitution pattern on the benzene ring ensures a linear extension of the conjugated system through the alkyne linkages, which is a desirable feature for efficient charge transport along the molecular axis. The propynyl (B12738560) groups (a methyl-substituted acetylene) can influence the electronic properties and steric interactions of the molecule compared to a simple ethynyl group.

The two long dodecyl chains at the 2 and 5 positions are strategically placed to flank the conjugated core. This arrangement is expected to enhance the solubility of the molecule in organic solvents, facilitating its purification and processing. Furthermore, these long alkyl chains will play a dominant role in the self-assembly and crystallization of the material in the solid state, influencing the intermolecular packing and, consequently, the bulk electronic properties. The interplay between the rigid, conjugated backbone and the flexible, insulating alkyl chains makes this molecular design a valuable platform for studying self-assembly and charge transport in organic semiconducting materials.

Scope and Objectives of the Comprehensive Academic Review

This academic review aims to provide a focused and thorough examination of the chemical compound this compound and its role within organic materials science. The primary objectives are to:

Situate the compound within the broader context of alkyl-substituted arylacetylenes.

Elucidate the scientific reasoning behind the use of long-chain alkyl substituents in conjugated systems.

Briefly trace the historical development of the key chemical moieties that constitute this molecule.

Analyze the importance of its specific molecular structure in dictating its potential properties and applications.

This review will adhere strictly to these objectives, providing a detailed and scientifically grounded perspective on this particular molecular building block.

Data on a Structurally Related Compound

| Property | Value |

| Chemical Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Physical State | Solid |

| Symmetry | Crystallographic inversion symmetry |

| Key Synthetic Step | Protodesilylation of 2,5-Diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene |

| Precursor Compound | 2,5-Diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene |

This interactive table provides a summary of key data for a compound structurally analogous to the subject of this article.

特性

IUPAC Name |

1,4-didodecyl-2,5-bis(prop-1-ynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58/c1-5-9-11-13-15-17-19-21-23-25-29-35-31-34(28-8-4)36(32-33(35)27-7-3)30-26-24-22-20-18-16-14-12-10-6-2/h31-32H,5-6,9-26,29-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWGPRMXEPJPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1C#CC)CCCCCCCCCCCC)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462869 | |

| Record name | 2,5-Didodecyl-1,4-di-1-propynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219628-01-0 | |

| Record name | 2,5-Didodecyl-1,4-di-1-propynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Didodecyl 1,4 Di 1 Propynylbenzene and Congeneric Structures

Retrosynthetic Strategies for 1,4-Dialkynyl-2,5-Dialkylbenzenes

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing a target molecule into simpler, commercially available starting materials. This approach involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions.

The structure of 2,5-Didodecyl-1,4-di-1-propynylbenzene features four substituents on a central benzene (B151609) ring. The retrosynthetic strategy involves the disconnection of these substituents, logically prioritizing the carbon-carbon bonds formed in the final steps of the synthesis.

The most logical disconnections are at the C(sp)-C(sp²) bonds between the propynyl (B12738560) groups and the benzene ring. This disconnection corresponds to a well-established and highly reliable reaction: the Palladium-catalyzed Sonogashira cross-coupling. This leads to a key precursor, a 1,4-dihalo-2,5-didodecylbenzene, and two equivalents of propyne (B1212725).

Further disconnection of the C(alkyl)-C(aryl) bonds between the dodecyl chains and the benzene ring suggests a Friedel-Crafts alkylation or acylation/reduction sequence. This approach would involve starting with a simple 1,4-dihalobenzene and introducing the two dodecyl chains. This leads back to a basic aromatic starting material and a dodecyl-containing electrophile.

Based on the disconnection analysis, the primary synthetic pathway relies on the late-stage introduction of the alkynyl groups. This strategy identifies the following key precursors and intermediates:

Propyne: As the source of the 1-propynyl groups, propyne is a gaseous alkyne that requires specific handling techniques. Its use presents challenges compared to liquid terminal alkynes.

1,4-Dihalobenzene: This is a potential starting material for the synthesis of the didodecyl-substituted intermediate. 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075) are common choices.

Dodecanoyl chloride or 1-Dodecene: These are precursors for the introduction of the dodecyl chains onto the aromatic ring via Friedel-Crafts acylation (followed by reduction) or alkylation, respectively.

Direct Synthesis Routes for this compound

The key transformation in the synthesis of this compound is the formation of the two carbon-carbon bonds between the aromatic ring and the propynyl groups.

The Sonogashira cross-coupling reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The double Sonogashira coupling of 2,5-didodecyl-1,4-diiodobenzene with propyne is the most direct route to the target compound.

A modified Sonogashira coupling procedure is particularly relevant when using volatile alkynes like propyne. organic-chemistry.orgresearchgate.net Such methods often employ low temperatures to control the gaseous reactant and can be achieved with only a slight excess of the alkyne, enhancing safety and efficiency. organic-chemistry.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. The goal is to achieve high yield and selectivity while minimizing catalyst loading and side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Palladium Source: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. The choice often depends on the specific substrates and reaction conditions.

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling and copper contamination of the product.

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is widely used. More sterically demanding or electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), can be employed to improve catalytic activity, especially with less reactive aryl halides.

Below is a table illustrating typical catalyst systems used in Sonogashira couplings for the synthesis of dialkynylarenes.

| Palladium Source | Ligand | Co-catalyst | Typical Loading (mol%) |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | 1-5 |

| Pd(OAc)₂ | SPhos | CuI | 0.5-2 |

| Pd₂(dba)₃ | XPhos | None (Cu-free) | 1-3 |

| Pd(PPh₃)₄ | Triphenylphosphine | CuI | 2-5 |

The reaction conditions play a critical role in the outcome of the double Sonogashira coupling. Careful control of temperature, solvent, and base is necessary to maximize the yield of the desired product and minimize side reactions.

Solvent: A variety of solvents can be used, with the choice often dictated by the solubility of the substrates. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and amines such as triethylamine (B128534) or diisopropylamine (B44863), which can also serve as the base.

Base: An amine base is required to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne. Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are frequently used.

Temperature: The reaction temperature is a key parameter. While many Sonogashira couplings are run at room temperature or slightly elevated temperatures, the use of gaseous propyne necessitates lower initial temperatures (e.g., -78 °C) to allow for its controlled addition to the reaction mixture, which is then allowed to warm to room temperature. organic-chemistry.org This approach prevents pressure buildup and ensures the alkyne remains in solution. organic-chemistry.org

The following table summarizes the influence of various reaction parameters on the synthesis of dialkynylbenzenes via Sonogashira coupling.

| Parameter | Condition | Effect on Yield and Selectivity |

| Temperature | Low to Room Temp | Essential for gaseous alkynes like propyne to ensure controlled reaction and prevent side reactions. Higher temperatures can lead to decomposition and homocoupling. |

| Base | Amine (e.g., Et₃N) | Crucial for neutralizing HX byproduct and alkyne deprotonation. The choice and amount can affect reaction rate and catalyst stability. |

| Solvent | Aprotic (e.g., THF) | Affects substrate solubility and reaction kinetics. THF is suitable for low-temperature reactions. organic-chemistry.org |

| Atmosphere | Inert (N₂ or Ar) | Important to prevent oxidative degradation of the catalyst and oxidative homocoupling of the alkyne. |

By carefully selecting the precursors and optimizing the catalyst system and reaction conditions for the double Sonogashira coupling, this compound can be synthesized efficiently.

Alkylation Strategies for Dodecyl Chain Introduction

The Friedel-Crafts alkylation is a classic and widely used method for forming carbon-carbon bonds to aromatic rings. wikipedia.org In the context of synthesizing a precursor for this compound, this reaction would typically involve treating an aromatic substrate, such as 1,4-di-1-propynylbenzene or a protected precursor like 1,4-dibromobenzene, with a dodecylating agent in the presence of a Lewis acid catalyst. libretexts.orgnih.gov

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the alkylating agent (e.g., 1-chlorododecane (B51209) or dodecene) to generate a carbocation or a polarized complex, which is then attacked by the electron-rich aromatic ring. libretexts.orgyoutube.com

However, the classical Friedel-Crafts alkylation suffers from several significant drawbacks:

Polyalkylation: The introduction of the first alkyl group activates the benzene ring, making it more susceptible to further alkylation than the starting material. This often leads to the formation of undesired polyalkylated byproducts. libretexts.org

Carbocation Rearrangement: Primary alkyl halides can form unstable primary carbocations, which are prone to hydride shifts, leading to the formation of more stable secondary carbocations. This results in the incorporation of branched alkyl chains instead of the desired linear dodecyl group.

Lack of Regiocontrol: When performed on an unsubstituted benzene ring, the reaction yields a mixture of ortho-, meta-, and para-isomers, which are often difficult to separate due to their similar physical properties. oregonstate.edu For a disubstituted starting material like 1,4-dibromobenzene, alkylation can still occur at multiple available positions.

Modern variants of the Friedel-Crafts reaction aim to overcome these limitations by using milder and more selective catalysts. Heterogeneous catalysts, such as zeolites, and certain metal triflates can offer improved regioselectivity and reduce polyalkylation by controlling the catalyst's acidity and steric environment. nih.gov To avoid carbocation rearrangements, Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) is a reliable alternative for introducing linear alkyl chains. youtube.com

| Catalyst | Alkylating Agent | Typical Reaction Conditions | Selectivity for 2,5-Isomer | Key Disadvantages |

|---|---|---|---|---|

| AlCl₃ | 1-Chlorododecane | CS₂, 0 °C to RT | Low to Moderate | High polyalkylation, potential for rearrangement |

| FeCl₃ | 1-Chlorododecane | CH₂Cl₂, RT | Low to Moderate | Moderate activity, isomer mixtures |

| Zeolite H-BEA | 1-Dodecene | Toluene, 110 °C | Moderate to High | Requires higher temperatures, potential for cracking |

| Sc(OTf)₃ | 1-Dodecene | Nitromethane, RT | Moderate | High cost, water sensitive |

To achieve superior regiochemical control, Directed Ortho-Metalation (DoM) offers a powerful alternative to electrophilic substitution. wikipedia.org This strategy relies on the use of a Directed Metalation Group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base (like n-butyllithium or sec-butyllithium), directing the deprotonation to the adjacent ortho position with high selectivity. uwindsor.casemanticscholar.org The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a dodecylating agent like 1-bromododecane, to install the alkyl chain precisely. organic-chemistry.org

A plausible synthetic sequence using DoM could involve starting with a substrate like 1,4-dibromobenzene and introducing DMGs. For example, converting the bromo groups to a suitable DMG like a carbamate (B1207046) or an amide. A double DoM reaction, followed by quenching with 1-bromododecane, could install the two dodecyl groups at the desired 2- and 5-positions. The DMGs would then be removed or converted, and the propynyl groups would be introduced in a subsequent step, for example, via a Sonogashira coupling. hes-so.ch

The primary advantages of DoM are:

Exceptional Regioselectivity: The reaction exclusively targets the positions ortho to the DMG, avoiding the formation of other isomers. wikipedia.orgsemanticscholar.org

Functional Group Tolerance: A wide range of functional groups can serve as DMGs, offering flexibility in synthetic design. organic-chemistry.org

This method provides an elegant solution to the regioselectivity problems inherent in Friedel-Crafts reactions, making it a preferred strategy for the synthesis of isomerically pure polysubstituted benzenes. semanticscholar.org

Stepwise vs. Convergent Synthesis Approaches

The assembly of a multi-substituted molecule like this compound can be approached through two fundamentally different strategies: stepwise (or linear) synthesis and convergent synthesis.

Stepwise Synthesis: In a stepwise approach, the substituents are introduced onto the benzene core one after another in a linear sequence. For the target molecule, a possible stepwise route could be:

Friedel-Crafts alkylation of benzene with 1-chlorododecane to form dodecylbenzene.

A second Friedel-Crafts alkylation to introduce the second dodecyl group, which would require separation of the desired 1,4-isomer from the 1,2- and 1,3-isomers.

Introduction of the propynyl groups, likely via a two-fold Sonogashira coupling reaction on a di-halogenated intermediate (e.g., 1,4-dibromo-2,5-didodecylbenzene).

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. A convergent route for the target molecule might involve:

Synthesis of a 1,4-dihalogenated-2,5-didodecylbenzene intermediate. This could be achieved via a regioselective method like DoM.

Palladium-catalyzed cross-coupling, such as a Sonogashira reaction, to couple this dialkylated core with two equivalents of a protected alkyne like 1-propyne or (trimethylsilyl)acetylene. mdpi.comnih.gov

| Parameter | Stepwise Synthesis | Convergent Synthesis |

|---|---|---|

| Overall Yield | Generally lower, multiplicative loss at each step. | Generally higher, fewer steps in the main chain. |

| Purification | Can be complex at multiple intermediate stages. | Purification is focused on fewer, more complex intermediates and the final product. |

| Flexibility | Less flexible for creating analogs. | Highly flexible; allows for easy modification of fragments to create a library of related compounds. |

| Efficiency | Lower, as the main chain is carried through all reaction steps. | Higher, allows for parallel synthesis of fragments. |

Purification and Isolation Techniques for High-Purity Organic Materials

The performance of organic materials in electronic devices is critically dependent on their purity. Even trace amounts of isomers, residual catalysts, or byproducts can disrupt molecular packing and degrade electronic properties. Therefore, rigorous purification is essential.

Chromatographic Separations for Isomer Resolution

When synthetic routes, such as Friedel-Crafts alkylation, produce a mixture of isomers, chromatographic separation is indispensable. The separation of positional isomers of dialkylated benzenes is challenging due to their very similar polarities and boiling points.

Column Chromatography: This is the most common laboratory-scale technique for separating organic compounds. For nonpolar molecules like dialkylated aromatics, silica (B1680970) gel is the standard stationary phase, and a nonpolar eluent system, such as a hexane/dichloromethane or hexane/toluene gradient, is typically employed. The separation relies on subtle differences in the interaction of the isomers with the silica surface. The more symmetric para (1,4) isomer often elutes differently from the less symmetric ortho (1,2) and meta (1,3) isomers.

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative separation of particularly difficult mixtures, HPLC offers higher resolution. Normal-phase columns (e.g., silica or cyano-bonded) with nonpolar mobile phases or reverse-phase columns (e.g., C18) with polar mobile phases can be used, depending on the specific properties of the compound and its impurities.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Separation Principle |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane / Toluene Gradient | Differential adsorption based on molecular shape and polarity. |

| Normal-Phase HPLC | Silica or Cyano-propyl | Heptane / Ethyl Acetate (B1210297) | Polar interactions with the stationary phase. |

| Reverse-Phase HPLC | C18 (Octadecylsilane) | Methanol / Water or Acetonitrile / Water | Hydrophobic interactions with the stationary phase. |

Recrystallization and Sublimation for Material Purity

After chromatographic separation removes major impurities like isomers, recrystallization is the primary method for achieving the high purity (>99.9%) required for electronic applications. mt.com

Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. mnstate.edu The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization). For large, nonpolar molecules with long alkyl chains like this compound, suitable solvents are often found through screening. Common choices include single solvents like hexane, heptane, or toluene, or mixed solvent systems like hexane/ethyl acetate or ethanol/dichloromethane. rochester.edureddit.com Slow cooling is crucial for the formation of large, well-ordered crystals, which tend to exclude impurities more effectively.

Sublimation: For highly stable, non-polymeric organic materials, sublimation can be an excellent final purification step. nih.gov The process involves heating the solid material under high vacuum, causing it to transition directly into the gas phase. The vapor then condenses on a cold surface (a "cold finger") as a highly purified crystalline solid, leaving non-volatile impurities behind. This method is particularly effective at removing trace amounts of inorganic salts, residual catalyst, and heavy-molecule byproducts.

Scalability Considerations for Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale production of this compound and its analogs presents a distinct set of challenges that necessitate careful consideration and optimization of synthetic protocols. While the Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, its scalability is not always straightforward, particularly when dealing with substrates bearing long alkyl chains.

Catalyst System and Reaction Conditions

The choice of palladium catalyst and copper co-catalyst is critical for a successful and scalable Sonogashira coupling. While various palladium sources can be employed, catalyst deactivation and the need for high catalyst loadings can render a process economically unviable on a larger scale. For industrial applications, minimizing the amount of palladium is a primary concern due to its high cost and the need for its removal from the final product. acs.org

Optimization of reaction conditions is paramount for achieving high yields and minimizing side reactions. This includes the selection of an appropriate solvent that can effectively dissolve the nonpolar substrates, a suitable base to neutralize the hydrogen halide byproduct, and an optimal reaction temperature to ensure a reasonable reaction rate without promoting catalyst degradation or undesired side reactions, such as the Glaser-Hay coupling of the terminal alkyne. numberanalytics.comresearchgate.net Studies on double Sonogashira couplings have shown that careful control of temperature and the choice of base and solvent are crucial for achieving full conversion and avoiding the formation of mono-coupled or desilylated byproducts. researchgate.net

The table below outlines key parameters and their impact on the scalability of the Sonogashira reaction for the synthesis of long-chain dialkynylbenzenes.

| Parameter | Laboratory-Scale Consideration | Large-Scale Challenge | Optimization Strategy |

| Catalyst Loading | Higher loadings are often acceptable for maximizing yield. | High cost of palladium and potential for metal contamination. | Screening for highly active catalysts, use of phosphine ligands to stabilize the catalyst, and exploring heterogeneous catalysts for easier separation and recycling. hes-so.ch |

| Solvent | A wide range of solvents can be used. | Solvent cost, safety (flammability), and environmental impact. | Selection of a solvent with good solubility for the nonpolar substrates, a high boiling point for thermal stability, and ease of recovery. Toluene and DMF are common but pose environmental concerns. numberanalytics.com |

| Base | Amine bases like triethylamine or diisopropylethylamine are common. | Cost, potential for side reactions, and difficulty in removal. | Use of inorganic bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) can simplify workup, although they may require higher temperatures. rsc.org |

| Temperature | Often run at elevated temperatures to drive the reaction to completion. | Energy consumption and potential for catalyst decomposition and side reactions. | Optimization to find the lowest effective temperature. Use of microwave irradiation has been explored to accelerate reactions at lower bulk temperatures. kaust.edu.sa |

| Reaction Time | Can be extended to ensure complete conversion. | Long reaction times reduce reactor throughput and increase operational costs. | Catalyst and condition optimization to achieve shorter reaction cycles. |

Synthesis of Precursors

A scalable synthesis of the target molecule relies on the efficient and cost-effective production of its key precursors: a 2,5-didodecyl-1,4-dihalobenzene and 1-propyne or a suitable equivalent. The synthesis of 2,5-dialkyl-1,4-diiodobenzene can be a multi-step process, and each step must be optimized for large-scale production. rsc.orgnih.gov The introduction of the long dodecyl chains can be achieved via Friedel-Crafts alkylation or other C-C bond-forming reactions, but these can sometimes lead to isomeric impurities that are difficult to separate on a large scale.

Purification Challenges

The nonpolar nature and high molecular weight of this compound, conferred by the long alkyl chains, present significant purification challenges at scale. Traditional purification methods like column chromatography, which are feasible in the laboratory, are often impractical and costly for large quantities.

Alternative purification strategies need to be developed, such as:

Crystallization: This is often the most cost-effective method for purifying solid organic compounds on a large scale. However, the presence of the flexible dodecyl chains may hinder the formation of well-defined crystals. A systematic study of different solvents and temperature profiles is necessary to develop a robust crystallization protocol.

Solvent Extraction: Liquid-liquid extraction can be employed to remove polar impurities, but it is less effective for separating structurally similar nonpolar byproducts.

Adsorbent Treatment: The use of adsorbents like activated carbon or silica gel in a batch or flow process can be effective for removing residual palladium catalyst and other polar impurities. silicycle.com

The following table summarizes potential purification challenges and mitigation strategies for the large-scale production of this compound.

| Challenge | Consequence | Mitigation Strategy |

| High Nonpolarity | Difficult to separate from nonpolar impurities using standard chromatographic techniques. | Development of a robust crystallization method; exploring alternative separation techniques like melt crystallization or zone refining. |

| Residual Palladium | Contamination of the final product, which can be detrimental for electronic applications. | Treatment with palladium scavengers (e.g., functionalized silica or polymers); use of heterogeneous catalysts that can be easily filtered off. silicycle.com |

| Isomeric Impurities | Can affect the material's properties and performance. | Optimization of the synthesis of the dialkylated benzene precursor to maximize regioselectivity. |

| Oligomeric Byproducts | Can arise from Glaser-Hay coupling of the alkyne. | Strict control of reaction conditions, particularly the exclusion of oxygen, and careful selection of the copper co-catalyst. |

Sophisticated Spectroscopic and Structural Elucidation of 2,5 Didodecyl 1,4 Di 1 Propynylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For 2,5-Didodecyl-1,4-di-1-propynylbenzene, a combination of one-dimensional and multi-dimensional NMR experiments would be essential to assign the chemical shifts of all proton (¹H) and carbon-¹³ (¹³C) nuclei.

In a hypothetical ¹H NMR spectrum, the aromatic protons on the central benzene (B151609) ring would appear in a distinct region, typically between 7.0 and 7.5 ppm, with their specific chemical shift and multiplicity dictated by the substitution pattern. The long dodecyl chains would exhibit a series of overlapping signals in the aliphatic region (approximately 0.8 to 2.8 ppm), including a characteristic triplet for the terminal methyl group around 0.8-0.9 ppm. The propynyl (B12738560) methyl protons would likely resonate around 2.0 ppm.

Similarly, a ¹³C NMR spectrum would provide information on each unique carbon environment. The aromatic carbons would have signals in the 120-150 ppm range, while the sp-hybridized carbons of the alkyne groups would appear between 70 and 90 ppm. The various methylene and the terminal methyl carbons of the dodecyl chains would populate the upfield region of the spectrum.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign these resonances and establish the molecular framework, multi-dimensional NMR techniques would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the dodecyl chains and confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC would definitively link the proton signals to their corresponding carbon atoms.

A hypothetical data table summarizing expected NMR assignments is presented below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic CH | ~7.2 - 7.4 (singlet) | ~125 - 130 | Correlations to quaternary aromatic C, benzylic CH₂, and alkyne C |

| Quaternary Aromatic C | - | ~135 - 145 | Correlations from aromatic CH and benzylic CH₂ |

| Alkyne C (internal) | - | ~80 - 90 | Correlations from propynyl CH₃ |

| Alkyne C (terminal) | - | ~75 - 85 | Correlations from propynyl CH₃ and aromatic CH |

| Propynyl CH₃ | ~2.0 (singlet) | ~4 - 6 | Correlations to both alkyne carbons |

| Benzylic CH₂ (Dodecyl) | ~2.6 - 2.8 (triplet) | ~30 - 35 | Correlations to aromatic carbons and adjacent CH₂ |

| (CH₂)₁₀ (Dodecyl) | ~1.2 - 1.6 (multiplets) | ~22 - 32 | Internal correlations within the alkyl chain |

| Terminal CH₃ (Dodecyl) | ~0.8 - 0.9 (triplet) | ~14 | Correlation to the adjacent CH₂ |

Solid-State NMR for Understanding Molecular Packing and Dynamics

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (ssNMR) provides invaluable insights into the arrangement and dynamics of molecules in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of a solid sample of this compound. Differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as π-π stacking of the aromatic rings. Furthermore, the presence of multiple resonances for chemically equivalent carbons could suggest the existence of different crystalline polymorphs or non-equivalent molecules in the crystal lattice.

Deuterium NMR and Relaxation Studies for Alkyl Chain Mobility

To probe the dynamics of the long dodecyl side chains, Deuterium (²H) NMR spectroscopy would be a powerful tool. By selectively deuterating specific positions along the alkyl chain, one can monitor the local mobility. Analysis of the ²H NMR lineshapes and spin-lattice (T₁) relaxation times at various temperatures would provide quantitative information on the motional freedom of different segments of the chain. It is expected that the mobility would increase from the point of attachment at the benzene ring towards the terminal methyl group.

Advanced Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding.

A standard IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the alkyl chains, as well as a sharp, weak absorption for the C≡C triple bond of the propynyl groups around 2200-2250 cm⁻¹.

Resonance Raman Spectroscopy for Conjugation Pathway Analysis

Resonance Raman (RR) spectroscopy would be particularly insightful for studying the conjugated π-electron system of the molecule. By exciting with a laser wavelength that corresponds to an electronic transition of the di-1-propynylbenzene core, the Raman signals of the vibrational modes coupled to this electronic transition would be selectively enhanced. This enhancement would primarily affect the stretching modes of the aromatic ring and the C≡C triple bonds, providing detailed information about the extent of electronic delocalization along the conjugation pathway.

Low-Frequency Raman Spectroscopy for Lattice Vibrations and Intermolecular Interactions

Low-frequency Raman spectroscopy, which probes the region below 200 cm⁻¹, is highly sensitive to the collective motions of molecules in a crystal lattice (phonon modes). These lattice vibrations are directly related to the strength and nature of intermolecular interactions, such as van der Waals forces and potential π-π stacking. The positions and widths of the peaks in the low-frequency Raman spectrum can provide a unique fingerprint of the crystalline phase and can be used to study phase transitions and the degree of crystallinity. For a molecule with long, flexible alkyl chains like this compound, this technique could also reveal information about the collective motions and packing of these chains in the solid state.

A hypothetical data table for key vibrational modes is presented below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 (weak) | 3000 - 3100 (strong) | |

| Aliphatic C-H Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) | |

| C≡C Stretch | 2200 - 2250 (weak) | 2200 - 2250 (strong) | Stronger in Raman due to polarizability change. May be enhanced in Resonance Raman. |

| Aromatic C=C Stretch | 1450 - 1600 (medium) | 1450 - 1600 (strong) | Often appear as a pair of bands. May be enhanced in Resonance Raman. |

| CH₂ Bend | ~1465 (medium) | ~1465 (medium) | |

| CH₃ Bend | ~1375 (medium) | ~1375 (weak) | |

| Lattice Vibrations (Phonon Modes) | - | < 200 (sharp peaks) | Highly sensitive to crystal packing and intermolecular interactions. |

High-Resolution Mass Spectrometry and Isotopic Fingerprinting

No data found.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

No data found.

Powder X-ray Diffraction for Bulk Crystalline Phase Characterization

No data found.

Scanning Probe Microscopy for On-Surface Molecular Structure and Assembly

No data found.

Theoretical and Computational Investigations into 2,5 Didodecyl 1,4 Di 1 Propynylbenzene

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations excel at describing electronic properties, they are typically limited to static, single-molecule systems. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govmdpi.com

The structure of 2,5-Didodecyl-1,4-di-1-propynylbenzene features a rigid aromatic core and two long, flexible dodecyl chains. This combination imparts unique conformational properties. The benzene (B151609) ring and its directly attached propynyl (B12738560) groups are planar and rigid, while the dodecyl chains can adopt a vast number of conformations through rotation around their C-C single bonds.

In a liquid or solid state, the properties of a material are governed by intermolecular interactions. MD simulations are the primary tool for studying these interactions in a condensed phase. For this compound, simulations of a multi-molecule system would elucidate how the individual molecules arrange themselves.

The primary interactions would be van der Waals forces between the long dodecyl chains, which would likely promote alignment and ordered packing. chemrxiv.org Additionally, π-stacking interactions between the aromatic cores of adjacent molecules could play a role, where the flat faces of the benzene rings align. researchgate.net MD simulations can predict key properties of the bulk material, such as density, viscosity, and the potential for forming ordered structures like liquid crystals or crystalline phases. These simulations are vital for connecting the properties of a single molecule to the macroscopic behavior of the material it constitutes.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic signatures of molecules, providing insights into their electronic structure and vibrational modes. These theoretical spectra are invaluable for identifying and characterizing novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.govuobasrah.edu.iq By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can obtain theoretical chemical shifts that correlate well with experimental data. For this compound, theoretical calculations can help assign the signals of the aromatic protons, the protons of the propynyl groups, and the numerous signals from the dodecyl chains.

Electronic Spectroscopy (UV-Vis): The electronic absorption and emission properties of conjugated molecules are governed by transitions between their molecular orbitals. TD-DFT is a widely used method to calculate the energies and oscillator strengths of these electronic transitions, providing a theoretical UV-Vis absorption spectrum. mdpi.comnih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to the π-π* transitions within the di-1-propynylbenzene core.

Below is an interactive data table summarizing the predicted spectroscopic signatures for this compound based on DFT and TD-DFT calculations for analogous compounds.

| Spectroscopic Technique | Predicted Key Signatures | Computational Method |

|---|---|---|

| ¹H NMR | Aromatic protons: ~7.0-7.5 ppm; Propynyl methyl protons: ~2.0 ppm; Alkyl chain protons: ~0.8-1.5 ppm | DFT (GIAO) |

| ¹³C NMR | Aromatic carbons: ~120-140 ppm; Alkynyl carbons: ~80-100 ppm; Alkyl carbons: ~14-32 ppm | DFT (GIAO) |

| IR Spectroscopy | C≡C stretch: ~2200-2250 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aliphatic C-H stretch: ~2850-2960 cm⁻¹ | DFT |

| Raman Spectroscopy | Strong C≡C stretch: ~2200-2250 cm⁻¹; Aromatic ring breathing modes: ~1000-1600 cm⁻¹ | DFT |

| UV-Vis Absorption | λmax ~ 280-320 nm (π-π* transition of the di-1-propynylbenzene core) | TD-DFT |

Computational Modeling of Supramolecular Assembly and Aggregation

The presence of long dodecyl chains and a planar aromatic core in this compound suggests a strong propensity for self-assembly into ordered supramolecular structures. Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool to investigate the mechanisms and thermodynamics of these aggregation processes. nih.govchemrxiv.orgnih.gove3s-conferences.org

The long dodecyl chains play a crucial role in the self-assembly process. In non-polar solvents, van der Waals interactions between the alkyl chains of neighboring molecules can drive aggregation to minimize unfavorable interactions with the solvent. rsc.orgnih.gov In more polar environments, the hydrophobic effect would be the primary driving force for the association of the alkyl chains. MD simulations can be used to model the behavior of multiple molecules in a solvent box, allowing for the observation of spontaneous aggregation and the characterization of the resulting structures. The flexibility of the alkyl chains allows them to adopt conformations that maximize packing efficiency, leading to the formation of well-ordered domains.

In addition to the interactions between the alkyl chains, the aromatic cores of this compound can interact through π-stacking. researchgate.netsciforum.netscirp.org These non-covalent interactions, arising from the electrostatic and dispersive forces between the π-electron clouds of adjacent aromatic rings, contribute significantly to the stability of the assembled structures. Quantum mechanical calculations can be employed to determine the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the corresponding interaction energies.

The interplay between the alkyl chain interactions and π-stacking dictates the final morphology of the supramolecular assembly. For instance, the interdigitation of the dodecyl chains can facilitate a close packing of the aromatic cores, enhancing the π-stacking interactions. sciencenet.cn

The following interactive table summarizes the key intermolecular interactions involved in the supramolecular assembly of this compound and the computational methods used to study them.

| Interaction Type | Description | Computational Method |

|---|---|---|

| Van der Waals (Alkyl Chains) | Attractive forces between the dodecyl chains, driving aggregation. | Molecular Dynamics (MD) Simulations |

| π-Stacking (Aromatic Cores) | Non-covalent interactions between the π-systems of the di-1-propynylbenzene cores. | DFT, MD Simulations |

| Hydrophobic Effect | In polar solvents, the tendency of the nonpolar alkyl chains to aggregate. | MD Simulations with explicit solvent |

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry allows for the in silico design and screening of functionalized derivatives of this compound with tailored electronic and self-assembly properties. nih.govacs.orgmdpi.com By systematically introducing different functional groups to the aromatic core or the propynyl units, it is possible to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its absorption and emission characteristics, and its intermolecular interactions.

For example, the introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CN, -NO₂) to the benzene ring can significantly alter the electronic properties of the molecule, making it suitable for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). rsc.orgrsc.orgresearchgate.netsemnan.ac.ir Similarly, modifying the terminal groups of the propynyl units can influence the packing and orientation of the molecules in the solid state, thereby affecting charge transport properties.

The table below presents a hypothetical computational design study for functionalized derivatives of this compound, outlining the proposed functionalization, the predicted effect, and the potential application.

| Functional Group | Position of Functionalization | Predicted Effect | Potential Application |

|---|---|---|---|

| -OCH₃ (Methoxy) | Aromatic Ring | Raises HOMO level, increases electron-donating character. | Hole-transport material in OFETs. |

| -CN (Cyano) | Aromatic Ring | Lowers LUMO level, increases electron-withdrawing character. | Electron-transport material in OFETs. |

| Pyridine | Terminal Propynyl Group | Introduces directional interactions, modifies packing. | Enhanced charge transport in molecular wires. |

| Thiophene | Terminal Propynyl Group | Extends π-conjugation, red-shifts absorption. | Organic solar cells. |

Advanced Reactivity and Derivatization Strategies of 2,5 Didodecyl 1,4 Di 1 Propynylbenzene

Alkyne-Based Click Chemistry Applications

Click chemistry, particularly the cycloaddition of azides and alkynes, offers a highly efficient and selective method for molecular construction. The bifunctional nature of 2,5-Didodecyl-1,4-di-1-propynylbenzene makes it an excellent building block for creating complex macromolecular structures through these reactions.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high yield, regioselectivity, and tolerance of a wide variety of functional groups. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org The reaction proceeds efficiently under mild conditions, often at room temperature and in various solvents, including water. researchgate.netbeilstein-journals.org

For this compound, its two terminal alkyne groups allow it to function as a cross-linking agent or a monomer in step-growth polymerization. When reacted with molecules containing two or more azide groups (di-, tri-, or poly-azides), it can form extensive, cross-linked polymer networks or scaffolds. researchgate.net The long dodecyl chains ensure solubility of the monomer in organic solvents and impart flexibility and processability to the resulting polymer. The triazole linkages formed are highly stable, contributing to the thermal and chemical robustness of the final scaffold material.

| Monomer A | Monomer B (Di-azide Linker) | Resulting Polymer Scaffold | Potential Properties |

| This compound | 1,4-Bis(azidomethyl)benzene | Cross-linked aromatic network | Rigid, thermally stable |

| This compound | 1,12-Diazidododecane | Flexible, aliphatic-aromatic network | Increased solubility, lower glass transition temperature |

| This compound | Bis[2-(2-azidoethoxy)ethyl] ether | Amphiphilic, PEG-like network | Potential for hydrogel formation, biocompatibility |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne click reaction. magtech.com.cn The reaction's driving force is the high ring strain of a cyclic alkyne, such as a cyclooctyne, which significantly lowers the activation energy for the cycloaddition with an azide. magtech.com.cnru.nl This allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making SPAAC a powerful tool for bioconjugation in living systems. magtech.com.cnnih.gov

The terminal propynyl (B12738560) groups of this compound are linear and unstrained, rendering them unreactive in SPAAC. However, the compound could be conceptually integrated into a system designed for bioconjugation. This would involve a synthetic modification where the core this compound unit is attached to a molecule that also contains a strained alkyne, such as dibenzocyclooctyne (DBCO). In such a construct, the DBCO moiety would provide the SPAAC reactivity for conjugation to an azide-modified biomolecule, while the dialkyne-benzene core could serve as a rigid, hydrophobic scaffold or a platform for further functionalization via CuAAC or polymerization. This conceptual strategy would merge the bioorthogonality of SPAAC with the material properties endowed by the this compound unit.

Polymerization and Oligomerization Pathways

The dual alkyne functionalities of this compound serve as reactive sites for various polymerization reactions, leading to the formation of novel conjugated polymers and well-ordered nanostructures.

The homopolymerization of this compound can be achieved through the coupling of its terminal alkyne groups. Metal-catalyzed reactions, such as Glaser-Hay coupling (using a copper catalyst and an oxidant like O₂) or other transition-metal-catalyzed polymerizations, can link the monomers via butadiyne (diacetylene) linkages. This process results in a conjugated polymer backbone consisting of alternating phenylene and butadiyne units.

The resulting poly(2,5-didodecyl-1,4-phenylenedibutadiynylene) would be a type of poly(arylene ethynylene), a class of materials known for their interesting electronic and photophysical properties. The extensive π-conjugation along the polymer backbone can lead to semiconducting behavior and fluorescence. The presence of the two long dodecyl side chains on each repeating unit is critical, as they ensure the polymer is soluble in common organic solvents, facilitating its characterization and processing into thin films for electronic device applications.

To tailor the optoelectronic properties of the resulting materials, this compound can be copolymerized with various co-monomers to create extended conjugated systems. nih.gov A common and powerful method for this is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides.

By reacting this compound with dihaloaromatic co-monomers (e.g., diiodobenzene, dibromothiophene, or diiodobenzothiadiazole) in the presence of a palladium/copper catalyst system, alternating copolymers can be synthesized. This approach allows for the precise tuning of the polymer's electronic structure, including its HOMO/LUMO energy levels and, consequently, its absorption and emission spectra. The choice of the aromatic co-monomer directly influences the bandgap and charge transport characteristics of the final material. The dodecyl chains continue to provide solubility, which is often a challenge for rigid, planar conjugated polymers.

| Co-monomer | Polymerization Method | Resulting Copolymer Class | Expected Properties |

| 1,4-Diiodobenzene (B128391) | Sonogashira Coupling | Poly(phenylene ethynylene) | Blue-light emission, high quantum yield |

| 2,5-Dibromothiophene | Sonogashira Coupling | Poly(thienylene ethynylene) | Red-shifted absorption/emission, improved charge transport |

| 4,7-Dibromobenzo[c] mdpi.comrsc.orgdocumentsdelivered.comthiadiazole | Sonogashira Coupling | Donor-Acceptor Copolymer | Low bandgap, broad absorption in the visible spectrum |

On-surface polymerization is a bottom-up approach to fabricate atomically precise one- and two-dimensional nanomaterials directly on a solid substrate. mdpi.com The terminal alkyne groups of this compound make it an excellent candidate for such surface-confined reactions. When deposited on a catalytically active metal surface under ultra-high vacuum conditions, the monomers can be induced to polymerize by thermal annealing. mdpi.com

The reaction pathway is highly dependent on the choice of substrate. mdpi.com

On Au(111): Gold surfaces are known to catalyze the cyclotrimerization of terminal alkynes. For a diyne monomer like this, this can lead to the formation of a two-dimensional covalent organic framework (COF) with a graphdiyne-like structure, where benzene (B151609) rings are linked by the newly formed rings from the [2+2+2] cycloaddition. mdpi.com

On Cu(111) or Ag(111): Copper and silver surfaces tend to promote deprotonative homocoupling (Glaser coupling) of terminal alkynes. This would lead to the formation of linear polymer chains or networks linked by butadiyne units. The higher reactivity of copper may initially lead to the formation of organometallic intermediates before covalent coupling occurs. mdpi.com

Functionalization of the Dodecyl Chains for Property Modulation

The two dodecyl chains on the benzene ring offer opportunities for modification, which can significantly alter the molecule's solubility, melting point, and intermolecular interactions in condensed phases. Functionalization can occur at the benzylic position (the carbon atom directly attached to the aromatic ring) or at the terminal position of the alkyl chain.

Benzylic Functionalization: The benzylic carbon is particularly reactive due to the ability of the adjacent benzene ring to stabilize radical or ionic intermediates through resonance. masterorganicchemistry.comlibretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. masterorganicchemistry.comlibretexts.org This reaction typically cleaves the rest of the alkyl chain, converting the benzylic position into a carboxylic acid group. libretexts.orgucalgary.ca This transformation is robust, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgucalgary.ca Converting the dodecyl groups to carboxylic acids would dramatically change the molecule's character from nonpolar to polar and introduce a meta-directing group for subsequent aromatic substitutions. masterorganicchemistry.com

Halogenation: Benzylic C-H bonds can be selectively halogenated under free-radical conditions. Reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for benzylic bromination. This reaction introduces a versatile handle for further nucleophilic substitution reactions. masterorganicchemistry.com

Terminal Functionalization: Achieving selective functionalization at the terminal methyl group of a long alkane chain is challenging due to the general inertness of C-H bonds. illinois.edu However, advanced catalytic systems have been developed to target these positions. While not specific to this exact molecule, enzymatic and biomimetic approaches using monooxygenases like AlkB have shown high selectivity for the terminal hydroxylation of long-chain alkanes. iucr.orgnih.govosti.gov Synthetic methods involving transition metal catalysts have also been explored to promote terminal C-H activation and subsequent functionalization. rsc.orgnih.gov

| Functionalization Type | Position | Typical Reagents | Resulting Functional Group | Property Modulation |

|---|---|---|---|---|

| Oxidation | Benzylic | KMnO₄, H₂O, heat | Carboxylic Acid (-COOH) | Increases polarity; alters electronic properties |

| Halogenation | Benzylic | N-Bromosuccinimide (NBS), initiator | Bromide (-Br) | Introduces site for nucleophilic substitution |

| Hydroxylation | Terminal | Biocatalysts (e.g., AlkB variants) | Alcohol (-OH) | Introduces polar end-group for self-assembly |

| Borylation | Terminal | Rhodium/Iridium catalysts, borane (B79455) reagents | Boryl (-Bpin) | Enables cross-coupling reactions |

Aromatic Core Functionalization Beyond Alkylation and Alkynylation

The benzene ring of this compound has two remaining hydrogens at the 3- and 6-positions, which are available for electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing effects of the four existing substituents. chemistrytalk.orgpressbooks.pub

Directing Effects: The two dodecyl groups are alkyl substituents, which are activating and ortho-, para-directors. chemistrytalk.orglibretexts.org They donate electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (sigma complex) formed during EAS. libretexts.org The 1-propynyl groups are generally considered to be electron-withdrawing and deactivating, making them meta-directors. latech.edu In this molecule, both the activating dodecyl groups (at positions 2 and 5) and the deactivating propynyl groups (at positions 1 and 4) direct incoming electrophiles to the same available positions: 3 and 6. This confluence of directing effects strongly favors substitution at these sites.

Common EAS Reactions: Standard EAS reactions can be applied to introduce a variety of functional groups onto the aromatic core. youtube.comacs.org

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) leads to bromination or chlorination.

The introduction of these functional groups can serve as a precursor for further modifications. For example, a nitro group can be reduced to an amine, and a sulfonic acid group can be converted to other functionalities. libretexts.org

| Reaction | Reagents | Electrophile | Expected Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Nitro-2,5-didodecyl-1,4-di-1-propynylbenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-Bromo-2,5-didodecyl-1,4-di-1-propynylbenzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2,5-Didodecyl-1,4-di-1-propynyl-3-phenyl)ethan-1-one |

Cyclization Reactions Involving the Propynyl Groups

The two 1-propynyl groups are highly versatile functional handles for constructing more complex, polycyclic architectures through cyclization reactions. These reactions often involve transition metal catalysis and can be used to form new aromatic or heterocyclic rings.

[2+2+2] Cyclotrimerization: This is a powerful reaction for synthesizing benzene rings. In the context of a 1,4-dialkynylbenzene derivative, the two propynyl groups can react with an external alkyne in the presence of a catalyst (e.g., rhodium or ruthenium complexes) to form a naphthalene (B1677914) core. nih.govresearchgate.netox.ac.uknih.govrsc.org The regioselectivity of the reaction with unsymmetrical alkynes can be influenced by the electronic properties of the reaction partners. ox.ac.uknih.gov

Diyne Cyclization/Functionalization: Catalytic protocols using metals like cobalt, copper, or gold can mediate the cyclization of 1,6- or 1,7-diynes to form various cyclic structures. researchgate.netacs.orgrsc.org While the propynyl groups here are on a rigid benzene core, intramolecular reactions with other tethered functionalities or intermolecular reactions with suitable partners can lead to fused ring systems.

Bergman Cyclization: Though typically associated with enediynes (where the alkynes are separated by a double bond), related cycloaromatization reactions can be induced under thermal or photochemical conditions for 1,4-diynes on an aromatic ring. organic-chemistry.orgwikipedia.org This reaction proceeds through a highly reactive p-benzyne diradical intermediate, which can abstract hydrogen atoms from a donor solvent or be trapped by other reagents. organic-chemistry.orgjk-sci.com This strategy can be used to generate new, highly fused aromatic systems. Photochemical activation offers a milder alternative to high temperatures and could be relevant for applications in materials science or medicine. acs.org

| Reaction Type | Typical Catalyst/Conditions | Reactant Partner | Resulting Core Structure |

|---|---|---|---|

| [2+2+2] Cyclotrimerization | Rh(I), Ru(II) complexes | External alkyne (R-C≡C-R') | Substituted Naphthalene |

| Oxidative Diyne Annulation | Cu(I) or Au(I) catalysts | N-O bond oxidant | Fused Heterocycles |

| Bergman Cycloaromatization | Heat (~200 °C) or UV light | H-atom donor (e.g., 1,4-cyclohexadiene) | Fused Polycyclic Aromatic |

| Cyclization/Hydroboration | Co(II) complexes, pinacolborane | - | Fused Bicyclic Dienylboron Compound |

Strategies for Post-Synthetic Modification of Assembled Structures

Molecules like this compound, which combine a rigid π-conjugated core with flexible alkyl chains, are designed to self-assemble into ordered supramolecular structures such as nanofibers, monolayers, or liquid crystals. mdpi.com Once these structures are formed, post-synthetic or post-assembly modification (PAM) can be employed to enhance their stability, introduce new functions, or alter their morphology. nih.govrsc.org

Covalent Stabilization: Supramolecular assemblies are held together by non-covalent forces, which can make them sensitive to changes in their environment. Covalent PAM can be used to "lock" these fragile structures into place, creating more robust materials. rsc.orgrsc.org For example, if the dodecyl chains are pre-functionalized with reactive groups (e.g., terminal azides or alkynes), click chemistry could be used to cross-link adjacent molecules within an assembly. The propynyl groups themselves could also be used for polymerization or cross-linking reactions after assembly.

Surface-Confined Reactions: When molecules are assembled on a solid substrate, the surface can catalyze or template reactions that are different from those in solution. ruben-group.degoogle.com For instance, after forming a self-assembled monolayer on a gold or silver surface, thermal annealing can induce the propynyl groups to undergo coupling reactions, such as cyclotrimerization or Glaser coupling, to form a 2D covalent network. mdpi.com The choice of substrate can influence the reaction pathway, allowing for selective synthesis of different nanostructures. mdpi.comruben-group.de

Functional Group Transformation: If the molecule is designed with a latent functional group, this group can be activated post-assembly. For example, a protected alcohol on the dodecyl chain could be deprotected to expose a hydrophilic hydroxyl group on the surface of a hydrophobic assembly, thereby changing the surface properties of the material. This strategy allows for the creation of patterned or responsive materials.

| Modification Strategy | Target Assembly | Reactive Group | Purpose | Example Reaction |

|---|---|---|---|---|

| Covalent Cross-linking | Supramolecular Polymer | Terminal Azide/Alkyne on Dodecyl Chain | Enhance structural stability | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |

| On-Surface Polymerization | Self-Assembled Monolayer | Propynyl Groups | Create 2D covalent network | Thermally induced [2+2+2] Cyclotrimerization on Au(111) |

| Surface Functionalization | Nanofiber Aggregate | Exposed functional groups (e.g., -OH, -NH₂) | Attach biomolecules, change surface energy | Amide coupling with a carboxylic acid |

| Structural Transformation | Metastable Assembly | Photo- or redox-active moiety | Trigger change in morphology or properties | Photochemical isomerization |

Supramolecular Architectures and Self Assembly of 2,5 Didodecyl 1,4 Di 1 Propynylbenzene

Principles of Self-Assembly in Alkyl-Substituted Aromatic Systems

Molecular self-assembly is a process where molecules spontaneously organize into ordered structures without external guidance. sigmaaldrich.comwikipedia.org This phenomenon is central to the formation of complex supramolecular architectures from alkyl-substituted aromatic systems like 2,5-Didodecyl-1,4-di-1-propynylbenzene. The final structure is determined by the properties and shape of the constituent molecules. sigmaaldrich.com The primary driving forces behind this organization are weak, non-covalent interactions. nih.gov

For aromatic systems, these interactions include:

π-π Stacking: The aromatic rings of adjacent molecules interact, leading to ordered stacking arrangements. This is a significant factor in the self-assembly of molecules containing benzene (B151609) rings. acs.org

Van der Waals Forces: These forces are particularly important for the long dodecyl (C12) alkyl chains. The interactions between these flexible chains contribute significantly to the stability and order of the assembled structure. sigmaaldrich.comd-nb.info

Hydrophobic Interactions: The nonpolar alkyl chains tend to segregate from more polar environments, driving the molecules to aggregate in a way that minimizes contact between the chains and the surroundings. sigmaaldrich.comacs.org

The balance between the attractive forces of the aromatic cores (π-π stacking) and the interactions of the flexible alkyl chains determines the final morphology of the supramolecular structure. acs.orgrsc.org The presence of bulky aromatic groups, such as the di-1-propynylbenzene core, combined with long alkyl chains, provides a strong impetus for self-assembly into extended, ordered structures. acs.org

Formation of Ordered Nanostructures (e.g., Fibers, Rods, Sheets)

The self-assembly of alkyl-substituted aromatic molecules can lead to a variety of well-defined nanostructures. The specific morphology—be it fibers, rods, sheets, or other forms—arises from the directional nature of the non-covalent interactions. While direct studies on this compound are not prevalent, the behavior of analogous aromatic compounds with bulky terminal groups suggests a strong tendency to form extended fibrillar structures. acs.org

Molecules with a rod-like (calamitic) shape, a category that includes this compound, are known to self-assemble into various layered (smectic) or non-layered (nematic) phases. nih.govmdpi.com These phases are composed of ordered arrangements of the molecules, which can manifest as macroscopic textures. For instance, peptide conjugates with bulky aromatic termini often form hydrogels composed of a network of β-sheet fibrils. acs.org Similarly, anisotropic organic molecules can spontaneously form nanometer-scale ordering, resulting in nematic, smectic, and hexagonal mesophases. researchgate.net The interplay between the rigid aromatic core and the flexible dodecyl side chains is crucial in directing the assembly into specific, ordered nanostructures.

Liquid Crystalline Phase Behavior and Anisotropic Assembly

Many alkyl-substituted aromatic compounds exhibit liquid crystalline (LC) behavior, a state of matter with properties between those of a conventional liquid and a solid crystal. nih.gov In these phases, the molecules have long-range orientational order, and in some cases, partial positional order. ipme.ru This anisotropic assembly is a direct result of the molecular shape and intermolecular forces inherent to compounds like this compound.

The length and substitution pattern of the alkyl chains have a profound impact on the formation, type, and thermal stability of liquid crystalline phases (mesophases). mdpi.comresearchgate.net For this compound, the two long C12 chains are expected to significantly influence its mesomorphic properties.

General trends observed in related systems include:

Promotion of Smectic Phases: Longer alkyl chains tend to promote the formation of smectic phases, which are characterized by a layered arrangement of molecules. mdpi.combeilstein-journals.org The increased van der Waals interactions between longer chains favor this higher degree of order.

Mesophase Stability: The thermal stability of a mesophase can be affected by alkyl chain length. Often, melting points decrease as the alkyl chains get longer due to an increase in molecular flexibility. mdpi.com Conversely, the temperature range over which a mesophase is stable may widen. mdpi.commdpi.com

Phase Type: Shorter alkyl chains may favor nematic phases, where molecules have orientational but not positional order, while longer chains promote smectic phases. researchgate.net Compounds with very long chains may exhibit multiple smectic phases. mdpi.com The dodecyl chains in the target compound are sufficiently long to strongly favor the formation of smectic phases.

| Parameter | Effect of Increasing Alkyl Chain Length | Governing Principle |

|---|---|---|

| Mesophase Type | Favors smectic phases over nematic phases | Increased van der Waals interactions enhance intermolecular packing and layering. beilstein-journals.org |

| Melting Point | Generally decreases | Increased molecular flexibility can disrupt crystalline packing. mdpi.com |

| Clearing Temperature (LC to Isotropic) | Can increase or decrease depending on the system | Complex balance between core-core and chain-chain interactions. mdpi.commdpi.com |

| Mesophase Temperature Range | Often expands | Stabilization of the liquid crystalline phase over a broader temperature range. mdpi.commdpi.com |

Identifying and characterizing the specific mesophases of a compound requires a combination of analytical techniques. ipme.ruresearchgate.net Each method provides unique information about the structure, transitions, and properties of the liquid crystalline state. nih.gov

Polarized Optical Microscopy (POM): This is a primary tool for identifying LC phases. ipme.ru As an anisotropic material, a liquid crystal is birefringent and produces characteristic textures when viewed between crossed polarizers. nih.gov Different phases, such as nematic, smectic A (SmA), or smectic B (SmB), exhibit distinct optical textures (e.g., schlieren, focal-conic fan, or mosaic textures). nih.govbeilstein-journals.orgnih.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic). nih.govresearchgate.net These thermodynamic data are crucial for constructing a phase diagram for the material. nih.gov The presence of multiple peaks on a DSC thermogram upon heating or cooling indicates the existence of one or more mesophases. nih.gov

X-ray Diffraction (XRD): XRD provides detailed information about molecular arrangement and ordering. ipme.ru In smectic phases, a sharp, low-angle diffraction peak corresponds to the layer spacing, while a wide-angle diffuse peak relates to the average distance between molecules within a layer. mdpi.com This allows for the precise determination of the phase type and its structural parameters.

| Technique | Information Obtained | Typical Observation for a Smectic Phase |

|---|---|---|

| Polarized Optical Microscopy (POM) | Phase identification via optical textures, transition observation. nih.govipme.ru | Focal-conic fan or mosaic textures. mdpi.combeilstein-journals.org |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures and associated enthalpy changes (ΔH). nih.govnih.gov | Distinct peaks corresponding to crystal-smectic and smectic-isotropic transitions. researchgate.net |

| X-ray Diffraction (XRD) | Layer spacing, molecular packing, and degree of order. mdpi.com | A sharp, low-angle reflection indicating layered structure and a diffuse wide-angle halo. mdpi.com |

Thin Film Fabrication and Morphology Control

The ability to process materials like this compound into thin films is essential for their application in organic electronics. d-nb.info The morphology, crystallinity, and molecular orientation within these films are critical to device performance and are controlled by the fabrication technique. nih.gov

Solution-based methods are advantageous due to their potential for low-cost, large-area device fabrication. nih.gov

Spin Coating: This technique is widely used to produce highly uniform thin films over large areas. rsc.org A solution of the material is dispensed onto a substrate, which is then rotated at high speed. Centrifugal force causes the solution to spread evenly, and the solvent evaporates, leaving a solid film. nih.govresearchgate.net The final film thickness and morphology depend on parameters such as solution concentration, solvent volatility, and spin speed. chalcogen.ro For molecules that self-assemble, the rapid evaporation during spin coating can influence the degree of molecular ordering. researchgate.net

Drop Casting: In this simpler method, a droplet of the material's solution is placed on a substrate and the solvent is allowed to evaporate slowly. The slower evaporation rate, compared to spin coating, can sometimes allow for more extensive self-assembly and the formation of larger crystalline domains. However, it can also lead to less uniform films, often with a thicker "coffee ring" at the edge of the dried droplet. The final morphology is highly dependent on the solvent, substrate temperature, and atmospheric conditions during evaporation.

Control over these solution-processing parameters is key to tailoring the thin-film morphology and harnessing the self-assembly properties of this compound for functional applications. nih.gov

Vapor Deposition Methods

Currently, there is no published research detailing the use of vapor deposition methods for forming thin films or nanostructures of this compound. The behavior of this specific molecule under high vacuum and thermal evaporation conditions, which are central to physical vapor deposition (PVD) techniques, has not been characterized. Similarly, studies involving its use as a precursor in chemical vapor deposition (CVD) processes are absent from the scientific record.

Surface-Directed Assembly and Epitaxial Growth

Information on the surface-directed assembly and epitaxial growth of this compound is not available. There are no studies reporting on the two-dimensional self-assembly of this molecule on various substrates, such as graphite, gold, or silicon. Consequently, there are no findings on the influence of substrate symmetry or surface chemistry on the resulting molecular arrangements. The potential for this molecule to form highly ordered, crystalline thin films through epitaxial growth remains unexplored.

Advanced Applications of 2,5 Didodecyl 1,4 Di 1 Propynylbenzene in Materials Science and Engineering

Building Blocks for Conjugated Polymers and Oligomers in Advanced Materials

The defining feature of 2,5-Didodecyl-1,4-di-1-propynylbenzene for polymer science is its bifunctional nature, making it an excellent monomer for step-growth polymerization. The two terminal alkyne (propynyl) groups serve as reactive sites for various cross-coupling reactions, enabling the formation of extended π-conjugated systems.

Key Polymerization Reactions: